molecular formula C10H28N2Si2 B084923 N,N'-Bis(trimethylsilyl)-1,4-butanediamine CAS No. 13435-07-9

N,N'-Bis(trimethylsilyl)-1,4-butanediamine

Cat. No.: B084923
CAS No.: 13435-07-9
M. Wt: 232.51 g/mol
InChI Key: RGJRTSKMSWYFCI-UHFFFAOYSA-N
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Description

N,N’-Bis(trimethylsilyl)-1,4-butanediamine: is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a 1,4-butanediamine backbone. This compound is of significant interest in both academic and industrial settings due to its unique chemical properties and versatility in various applications.

Scientific Research Applications

  • Synthesis of Stereoregular Polyamides : N,N'-Bis(trimethylsilyl)-1,4-butanediamine has been used as a raw material for the synthesis of stereoregular polyamides derived from L-tartaric acid. These polyamides exhibit high crystallinity, melting points ranging from 150-190°C, moderate optical activity, and a pronounced affinity to water (Bou, Iribarren, & Muñoz-Guerra, 1994).

  • Synthesis of N-(Azidosilyl)germanimine and Stannanimine : It has been used in the synthesis of N-(azidosilyl)germanimine and stannanimine via reactions with bis[bis(trimethylsilyl)methyl]germylene and the corresponding stannylene. These compounds have been characterized using single-crystal X-ray diffraction (Ohtaki, Kabe, & Andō, 1994).

  • Synthesis of Cyclooctatetraene Derivatives : It has been involved in the improved synthesis of 5,8-bis(trimethylsilyl)cycloocta-1,3,6-triene, a compound that may undergo various reactions to afford stable dilithium salts and isomers of bis(trimethylsilyl)cyclooctatetraene (Burton et al., 1993).

  • Oxidation of Nucleoside Phosphites : It's used as an agent for the anhydrous oxidation of nucleoside phosphites to phosphates, a process that can be accelerated by added trimethylsilyl triflate or Nafion-TMS (Hayakawa, Uchiyama, & Noyori, 1986).

  • Synthesis of B=N-bond-containing Compounds : The compound has been reacted with dihaloboranes and electron-rich organosilicon compounds to afford a series of novel B=N-bond-containing compounds. The rotational barriers and B=N double bond character of these compounds were explored (Ma et al., 2020).

  • Versatile Organosilicon Reagents : The reductively disilylated N-heterocycles, including derivatives of this compound, have been discussed as versatile reagents in various reactions, including the salt-free reduction of transition metals, organic transformations, and materials syntheses (Sahoo & Majumdar, 2021).

Mechanism of Action

The mechanism of action of N,N’-Bis(trimethylsilyl) compounds generally involves the transfer of the trimethylsilyl group to a reactive functional group in another molecule .

Safety and Hazards

Safety and hazards associated with N,N’-Bis(trimethylsilyl) compounds can also vary. Some compounds may be flammable and cause skin and eye irritation .

Future Directions

The future directions in the research and application of N,N’-Bis(trimethylsilyl) compounds could involve the development of new synthesis methods, exploration of new reactions, and the design of compounds with improved properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine can be synthesized through the reaction of 1,4-butanediamine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like hexane or pentane, and the product is purified through distillation or recrystallization .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(trimethylsilyl)-1,4-butanediamine are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(trimethylsilyl)-1,4-butanediamine undergoes various chemical reactions, including:

Properties

IUPAC Name

N,N'-bis(trimethylsilyl)butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28N2Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJRTSKMSWYFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCCCCN[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28N2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541894
Record name N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13435-07-9
Record name N~1~,N~4~-Bis(trimethylsilyl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(trimethylsilyl)-1,4-butanediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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